molecular formula C15H11BrN2O3 B11830476 7-Bromo-6-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylic acid

7-Bromo-6-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B11830476
M. Wt: 347.16 g/mol
InChI Key: UDWFNTDIPCFTPJ-UHFFFAOYSA-N
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Description

Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a benzyloxy group at the 6-position, a bromine atom at the 7-position, and a methyl ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The specific conditions for this reaction include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Including toluene, ethanol, and dimethyl sulfoxide (DMSO).

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyridine derivatives, while oxidation and reduction reactions can modify the benzyloxy group to form benzaldehyde or benzyl alcohol derivatives .

Mechanism of Action

The mechanism of action of methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may interact with kinases or other signaling proteins, affecting cellular processes such as proliferation, apoptosis, and inflammation .

Properties

Molecular Formula

C15H11BrN2O3

Molecular Weight

347.16 g/mol

IUPAC Name

7-bromo-6-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C15H11BrN2O3/c16-14-13(21-9-10-4-2-1-3-5-10)7-6-12-11(15(19)20)8-17-18(12)14/h1-8H,9H2,(H,19,20)

InChI Key

UDWFNTDIPCFTPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N3C(=C(C=N3)C(=O)O)C=C2)Br

Origin of Product

United States

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